molecular formula C20H25NO2 B3247508 Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- CAS No. 182133-34-2

Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-

Cat. No.: B3247508
CAS No.: 182133-34-2
M. Wt: 311.4 g/mol
InChI Key: WFTUOFGGLKWFNW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural feature in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov Its prevalence stems from its ability to serve as a versatile scaffold, allowing for three-dimensional diversification and the introduction of various functional groups. This structural versatility is crucial in drug discovery, enabling chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity for a specific biological target. organic-chemistry.orgresearchgate.net

The incorporation of a piperidine moiety can significantly influence a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. researchgate.net These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its therapeutic potential. Furthermore, the nitrogen atom within the piperidine ring can act as a proton acceptor, facilitating interactions with biological targets like receptors and enzymes. Chiral piperidine scaffolds, in particular, are of great interest as they can lead to stereospecific interactions, enhancing biological activity and reducing off-target effects. researchgate.net

The piperidine framework is a key component in a wide array of therapeutic agents, spanning various disease areas including neurological disorders, cancer, and infectious diseases. nih.govnih.gov Its ability to be readily incorporated into complex molecular architectures makes it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. nih.gov

Contextualization of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- within Research Domains

While the broader class of piperidine derivatives has been extensively explored, the specific compound Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- appears to be a less-documented entity within publicly accessible scientific literature. A comprehensive search of academic and chemical databases reveals a notable scarcity of research focused specifically on its synthesis, biological activity, or application in any particular research domain.

The structure of this compound, featuring a piperidine ring connected via an ethyl linker to a phenoxy group which is further substituted with a phenylmethoxy (benzyloxy) group, suggests potential for biological activity. The combination of the basic piperidine nitrogen and the aromatic ether functionalities are common features in molecules designed to interact with biological systems.

However, without dedicated research studies, any discussion of its specific role or potential would be purely speculative. The absence of published data prevents a detailed analysis of its research findings, as there are no available studies to report on. It is possible that this compound has been synthesized as part of a larger chemical library for screening purposes and did not yield significant results, or that research involving this specific molecule has not been made public. Therefore, a thorough and scientifically accurate account of its specific research context cannot be provided at this time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-7-18(8-4-1)17-23-20-11-9-19(10-12-20)22-16-15-21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTUOFGGLKWFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Investigations and Molecular Target Engagement of Piperidine, 1 2 4 Phenylmethoxy Phenoxy Ethyl Derivatives

Exploration of Central Nervous System (CNS) Activities

Derivatives of the Piperidine (B6355638), 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- scaffold have shown significant promise in modulating key targets within the CNS, including receptors and enzymes critically involved in neuronal signaling and neurodegenerative processes.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Studies

The overactivation of N-methyl-D-aspartate (NMDA) receptors is implicated in numerous neurological disorders. google.com Consequently, antagonists of these receptors are of significant therapeutic interest. Research into phenoxyethyl piperidine derivatives has identified potent and selective NMDA receptor antagonists, particularly those targeting the NR1/2B subunit combination.

A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel lead compound with high selectivity for the NR1/2B NMDA receptor, exhibiting an IC₅₀ of 0.63 µM. nih.gov Optimization of this lead compound led to the development of more potent derivatives. Key structural modifications and their impact on activity are detailed below:

Hydroxyl Substitution: The addition of a hydroxyl group on the phenyl ring, para to the oxyethyl tether, resulted in a significant, approximately 25-fold, increase in potency at the NR1A/2B receptor, yielding an IC₅₀ of 0.025 µM. nih.gov

Benzyl (B1604629) Ring Substitution: A p-methyl substitution on the benzyl ring led to a roughly 3-fold increase in in-vivo anticonvulsant activity. nih.gov

Piperidine Ring Substitution: Introducing a hydroxyl group at the C-4 position of the piperidine ring substantially decreased affinity for α₁-adrenergic receptors and reduced inhibition of K⁺ channels, thereby improving the side effect profile with only a modest decrease in NMDA receptor potency. nih.gov

The culmination of these modifications produced compound 10e (Co 101244/PD 174494) , which demonstrated an optimal pharmacological profile, balancing high potency with an improved safety profile. nih.gov

CompoundModificationNR1/2B IC₅₀ (µM)Key Finding
N-(2-phenoxyethyl)-4-benzylpiperidine (Lead Compound)Base Scaffold0.63Identified as a selective NR1/2B antagonist. nih.gov
Compound 10ap-OH on phenoxy ring0.025~25-fold increase in potency. nih.gov
Compound 10e (Co 101244/PD 174494)p-OH on phenoxy, p-Me on benzyl, 4-OH on piperidineSlightly reduced potency vs. 10aOptimal profile with reduced off-target activity. nih.gov

Acetylcholinesterase (AChE) Inhibitory Potentials

Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy for treating the symptoms of Alzheimer's disease. ijpsi.org The phenoxyethyl piperidine structure has been utilized as a scaffold for developing potent AChE inhibitors, drawing comparisons to the benzylpiperidine portion of the well-known drug donepezil. nih.gov

In one study, a series of compounds bearing a phenoxyethyl amine moiety were synthesized and evaluated for their inhibitory activity against electric eel AChE (eeAChE). researchgate.netnih.gov The research identified several key structure-activity relationships (SAR):

The piperidinyl moiety was found to be crucial for potent activity against eeAChE. nih.gov

Compound 5c , a phenoxyethyl piperidine derivative, emerged as the most potent inhibitor in its series, with an IC₅₀ value of 0.50 µM against eeAChE and high selectivity over butyrylcholinesterase (BuChE). researchgate.netnih.gov

Another derivative, compound 7c , was identified as a dual inhibitor of both AChE and BuChE and was found to reverse memory impairments in an animal model of dementia. nih.gov

Molecular modeling studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, similar to donepezil. nih.govresearchgate.netnih.gov Specifically, phenoxyethyl piperidine compounds with a vinyl nitrile group in the para position exhibit high selectivity for AChE and primarily interact with the PAS region. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)Selectivity
Compound 5ceeAChE0.50 ± 0.05High selectivity vs. eqBuChE (>100 µM). researchgate.netnih.gov
Compound 5aeeAChE2.8 ± 0.05No inhibition of eqBuChE up to 100 µM. nih.gov
Compound 7ceeAChE35.6 ± 3.7Dual inhibitor (also inhibits eqBuChE). nih.gov
Compound 7ceqBuChE2.5 ± 0.6Dual inhibitor (also inhibits eeAChE). nih.gov

Gamma-Aminobutyric Acid (GABA) Transporter Ligand Development

Enhancing the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft by inhibiting its reuptake via GABA transporters (GATs) is a validated therapeutic strategy. nih.gov Research in this area has led to the development of piperidine-based inhibitors. A key lead compound is (S)-SNAP-5114, an N-substituted nipecotic acid derivative which, while not a direct phenoxyethyl derivative, features a related bulky lipophilic side chain connected via an ether linkage to an ethyl group on the piperidine nitrogen. nih.gov It is recognized as a potent inhibitor of the murine GABA transporter subtype 4 (mGAT4). acs.org

Studies on analogues of (S)-SNAP-5114 have provided insights into the structural requirements for mGAT4 inhibition:

(S)-SNAP-5114 itself has a pIC₅₀ value of 5.71 but suffers from poor chemical stability. tandfonline.com

Modifications to the lipophilic domain, such as replacing one of the aromatic 4-methoxy groups with a carbaldehyde function, led to a compound with a slightly improved pIC₅₀ of 5.89 ± 0.07, demonstrating that this region is amenable to substitution. nih.gov

Other analogues were developed with comparable potencies to (S)-SNAP-5114 but with significantly improved chemical stability, a crucial factor for therapeutic development. tandfonline.com

These findings highlight that the piperidine core, when appropriately N-substituted with a flexible chain containing a large lipophilic headgroup, is a viable scaffold for developing GAT inhibitors. nih.govacs.org

Muscarinic Acetylcholine Receptor (M4) Modulation

The M4 muscarinic acetylcholine receptor is a key regulator of dopaminergic activity in the brain, making it an attractive target for the treatment of psychosis and other neurological disorders. nih.govmdpi.com The development of selective positive allosteric modulators (PAMs) for the M4 receptor is an area of intense research, as these compounds can enhance the receptor's response to the endogenous ligand acetylcholine without directly activating it, offering a more nuanced modulation of the cholinergic system. nih.govnih.gov

While the exact "Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-" scaffold has not been explicitly detailed as an M4 modulator in the available literature, related heteroaryl piperidine ether structures have been patented as allosteric modulators of the M4 receptor. nih.govpatsnap.com Research has identified compounds like LY2033298, a thieno[2,3-b]pyridine (B153569) derivative, as a highly selective M4 PAM. nih.gov The development of M4-selective agonists has been challenging due to the high conservation of the primary (orthosteric) binding site across muscarinic receptor subtypes. nih.gov Therefore, targeting the less conserved allosteric sites with modulators represents a more promising strategy. nih.gov The M1/M4-preferring agonist xanomeline (B1663083) has shown promise in clinical trials, supporting the therapeutic potential of modulating these receptors. nih.gov

Antimicrobial and Antiparasitic Efficacy Research

Beyond the CNS, piperidine-based structures have been investigated for their ability to combat infectious diseases, most notably tuberculosis.

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., MenA)

The electron transport chain is essential for the survival of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.gov Menaquinone (Vitamin K2) is a critical carrier molecule within this chain, and its biosynthetic pathway presents several validated targets for new anti-tubercular drugs. nih.govnih.gov One such target is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme crucial for menaquinone synthesis. nih.gov

The basic piperidine moiety and the flexibility of its adjoining methylene (B1212753) linker were found to be important for MenA inhibitory activity. nih.gov

Replacing the piperidine with an amide group nearly abolished activity, underscoring the importance of the basic nitrogen. nih.gov

Modifications to other parts of the scaffold led to the identification of two novel inhibitors with potent activity against both the MenA enzyme (IC₅₀ = 13–22 µM) and whole Mtb cells (GIC₅₀ = 8–10 µM). nih.gov

These optimized inhibitors demonstrated potent synergy with other agents targeting the electron transport chain, such as Q203, and achieved near-complete sterilization of Mtb in combination therapy in an in-vivo model within two weeks. nih.govnih.gov This validates MenA inhibition as a promising strategy, particularly as part of a combination therapy against persistent tuberculosis. nih.gov

Antimalarial Activity through Peroxide and Non-Peroxide Scaffolds

The piperidine ring serves as a crucial scaffold in the development of novel antimalarial agents, demonstrating efficacy through both non-peroxide and peroxide-based mechanisms. researchgate.net Research into 1,4-disubstituted piperidine derivatives has identified compounds with significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov

Non-Peroxide Scaffolds:

Derivatives incorporating the 4-aminopiperidine (B84694) core have shown potent antiplasmodial activity. nih.gov Pharmacological modulation of the piperidine nitrogen atom has led to compounds with activity in the nanomolar range. For instance, specific derivatives have demonstrated IC₅₀ values as low as 4.19 nM against the 3D7 strain and 11.06 nM against the W2 strain. nih.gov These findings highlight the potential of the piperidine scaffold in overcoming chloroquine (B1663885) resistance. One highly effective compound exhibited an IC₅₀ of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, with a low cytotoxicity (CC₅₀ = 112 nM), resulting in a high selectivity index. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Non-Peroxide Piperidine Derivatives nih.gov
CompoundIC₅₀ (nM) vs. P. falciparum 3D7 (Chloroquine-Sensitive)IC₅₀ (nM) vs. P. falciparum W2 (Chloroquine-Resistant)
12a-11.06
12d13.64-
13b4.1913.30
14d14.85-
Chloroquine (Reference)22.38134.12

Peroxide Scaffolds:

The endoperoxide bridge is a key pharmacophore responsible for the activity of potent antimalarials like artemisinin (B1665778) and its derivatives. dovepress.comnih.gov This 1,2,4-trioxane (B1259687) ring system is activated by heme [Fe(II)] within the parasite, leading to the generation of cytotoxic carbon-centered free radicals that damage parasite proteins. dovepress.comnih.gov The success of synthetic peroxides, such as 1,2,4-trioxanes, 1,2,4-trioxolanes (ozonides), and tetraoxanes, has established the peroxide moiety as a critical component for potent antimalarial action. dovepress.comscilit.com These synthetic peroxides are designed to be simpler, more stable, and possess better pharmacokinetic properties than natural artemisinin. dovepress.comnih.gov The development of derivatives of the "Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-" scaffold that incorporate a peroxide-containing moiety, such as a 1,2,4-trioxane ring, represents a promising strategy for creating novel, highly effective antimalarial drug candidates.

Broader Spectrum Antibacterial Investigations

Piperidine derivatives have been the subject of extensive research for their potential as broad-spectrum antibacterial agents. mdpi.com Studies have demonstrated the efficacy of various synthesized piperidine compounds against a range of both Gram-positive and Gram-negative bacteria.

The antibacterial activity is often evaluated by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition in disc diffusion assays. biointerfaceresearch.comresearchgate.net In one study, novel piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comresearchgate.net The results showed that the synthesized compounds were active against both types of bacteria, with one derivative demonstrating particularly good activity against S. aureus, comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com

Further investigations into other classes of piperidine derivatives have confirmed their broad-spectrum potential. academicjournals.org Certain compounds have shown strong inhibitory activity against bacteria such as Bacillus cereus, E. coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org For example, one specific derivative exhibited MIC values of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against a host of other bacteria. academicjournals.org Similarly, studies on halogenated benzene (B151609) derivatives substituted with piperidine have identified compounds that inhibit the growth of S. aureus, B. subtilis, Yersinia enterocolitica, E. coli, and K. pneumoniae at MIC values ranging from 32 to 512 µg/ml. nih.gov

Table 2: Antibacterial Activity of Selected Piperidine Derivatives
Derivative ClassBacterial StrainActivity MeasurementResultReference
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureusZone of Inhibition (20 µL of 10 mg/mL)19.33 ± 0.57 mm biointerfaceresearch.com
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateEscherichia coliZone of Inhibition (20 µL of 10 mg/mL)15.66 ± 0.57 mm biointerfaceresearch.com
Substituted 1,2,5,6-TetrahydropyridineBacillus subtilisMIC0.75 mg/ml academicjournals.org
Substituted 1,2,5,6-TetrahydropyridineEscherichia coliMIC1.5 mg/ml academicjournals.org
Substituted 1,2,5,6-TetrahydropyridineStaphylococcus aureusMIC1.5 mg/ml academicjournals.org
2,6-dipiperidino-1,4-dihalogenobenzeneStaphylococcus aureusMIC32-512 µg/ml nih.gov
2,6-dipiperidino-1,4-dihalogenobenzeneEscherichia coliMIC32-512 µg/ml nih.gov

Cardiovascular and Hematological Research

Platelet Aggregation Inhibition Studies

Derivatives of piperidine have been identified as potent inhibitors of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. nih.govhealthbiotechpharm.org Research has shown that these compounds can interfere with aggregation induced by various agonists, including collagen and adenosine (B11128) diphosphate (B83284) (ADP). healthbiotechpharm.org

One study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol and found that certain phenacyl derivatives were effective inhibitors of platelet aggregation. nih.gov The most active compound, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5), exhibited an IC₅₀ value of 0.06 mM against platelet-activating factor-induced aggregation. nih.gov Another derivative in the same study showed an IC₅₀ of 80 mM. nih.gov

The mechanism of action for some piperidine derivatives involves the inhibition of key enzymes in the arachidonic acid metabolic cascade. nih.govmdpi.com The naturally occurring piperidine alkaloid, piperine (B192125), has been shown to inhibit platelet aggregation by suppressing the activity of cytosolic phospholipase A2 (cPLA2), which is responsible for liberating arachidonic acid from the cell membrane. nih.govmdpi.commdpi.com Furthermore, piperine inhibits thromboxane (B8750289) A2 (TXA2) synthase, another crucial enzyme in the pathway that produces the potent platelet agonist thromboxane A2. nih.govmdpi.commdpi.com This dual inhibition of cPLA2 and TXA2 synthase contributes to its anti-platelet effects. nih.gov

Table 3: Platelet Aggregation Inhibitory Activity of Piperidine Derivatives
CompoundAgonistIC₅₀Reference
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet-Activating Factor0.06 mM nih.gov
4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(3''-nitrophenyl)-2-oxo-ethyl]-piperidinium-bromide (PD3)Platelet-Activating Factor80 mM nih.gov
PiperineCollagen158.0 µM mdpi.com
PiperineArachidonic Acid134.2 µM mdpi.com
Acetyl Salicylic Acid (Reference)Platelet-Activating Factor150 µM nih.gov

Enzyme Kinase Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase and is a critical target in oncology. nih.govnih.gov Dysregulation of EGFR signaling pathways can lead to uncontrolled cell proliferation and is implicated in numerous cancers. nih.govresearchgate.net Consequently, the development of small molecule EGFR kinase inhibitors is a major focus of anticancer drug discovery. researchgate.netglobalresearchonline.net

While direct studies on "Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-" as an EGFR modulator are not prominent, related heterocyclic scaffolds containing piperidine or piperazine (B1678402) have shown significant promise. For example, a novel class of phenylpiperazine derivatives was discovered to have potent inhibitory activity against EGFR. nih.gov One compound from this series exhibited an IC₅₀ in the nanomolar range in A549 lung cancer cell cultures and effectively halted tumor growth in vivo. nih.gov

Furthermore, in silico studies have identified piperine, a piperidine alkaloid from black pepper, as a potential inhibitor of EGFR. nih.gov These findings suggest that the piperidine scaffold can be effectively utilized in the design of EGFR inhibitors. The structural features of "Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-" provide a foundation for the synthesis of new derivatives aimed at modulating EGFR kinase activity, representing a valid strategy for the development of novel therapeutic agents.

Table 4: Activity of Structurally Related EGFR Inhibitors
Compound ClassTarget/ModelActivityReference
Phenylpiperazine derivative (3p)A549 human lung cancer cellsIC₅₀ in nanomolar range nih.gov
PiperineEGFR (in silico)Identified as potential inhibitor nih.gov

Lysosomal Phospholipase A2 (LPLA2) Inhibition

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is a key enzyme located in lysosomes that is responsible for the degradation of phospholipids (B1166683). researchgate.netnih.gov Inhibition of LPLA2 can lead to the accumulation of phospholipids within lysosomes, a condition known as phospholipidosis, which is an effect observed with numerous drugs. researchgate.netnih.gov As such, LPLA2 has emerged as an important off-target for consideration in drug development.

The piperidine scaffold is present in known inhibitors of LPLA2. A study that screened a library of 163 drugs for LPLA2 inhibition identified Paroxetine, a piperidine derivative, as an inhibitor of the enzyme. nih.gov This finding directly links the piperidine chemical class to the modulation of LPLA2 activity. Paroxetine is structurally defined as (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. nih.gov

In a related context, other piperidine-containing natural products have been shown to inhibit different types of phospholipase A2. Piperine demonstrates inhibitory effects on cytosolic phospholipase A2 (cPLA2), which is involved in inflammatory responses and platelet aggregation. nih.govmdpi.com The established activity of piperidine-containing molecules like Paroxetine against LPLA2 suggests that derivatives of "Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-", particularly those that are cationic and amphiphilic, could also interact with this lysosomal enzyme.

Table 5: Inhibition of Phospholipase A2 by Piperidine Derivatives
CompoundEnzyme TargetIC₅₀ (µM)Reference
ParoxetineLysosomal Phospholipase A2 (LPLA2/PLA2G15)5.12 nih.gov

Molecular Mechanisms of Action and Binding Specificity

The molecular interactions of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- and its derivatives have been investigated through various binding and functional assays to elucidate their mechanism of action and target specificity. These studies are crucial in understanding the pharmacological profile of this class of compounds.

Receptor Binding Kinetics and Selectivity Profiling

Radioligand binding assays have been instrumental in determining the affinity and selectivity of phenoxyalkylpiperidine derivatives for various receptor targets. Research has focused on their interaction with sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors.

One line of investigation explored a series of N-[(4-methoxyphenoxy)ethyl]piperidines, which are structurally related to the parent compound. These studies confirmed that the phenoxy portion connected to the piperidine moiety is a favorable scaffold for achieving high affinity and selectivity for the σ1 receptor over the σ2 receptor. uniba.it For instance, N-[(4-methoxyphenoxy)ethyl]piperidines showed high affinity for the σ1 receptor, with Ki values in the low nanomolar range (0.89–1.49 nM). uniba.it In contrast, their affinity for the σ2 receptor was moderate to low, with Ki values generally ranging from 52.3 to 809 nM, underscoring a clear selectivity for the σ1 subtype. uniba.it

Further structure-activity relationship studies identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination, showing an IC50 value of 0.63 μM. nih.gov Progressive modifications to this lead compound, such as adding a hydroxyl group to the phenoxy ring, resulted in a significant ~25-fold increase in potency at the NR1A/2B receptor (IC50 = 0.025 μM). nih.gov To assess selectivity and potential side effects, the affinity for other receptors, such as α1-adrenergic receptors, was also measured. nih.gov The introduction of a hydroxyl group at the C-4 position of the piperidine ring substantially decreased the affinity for α1 receptors, thereby improving the selectivity profile. nih.gov

Compound Class/DerivativeTarget ReceptorBinding Affinity (Ki or IC50)Selectivity Notes
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-1 (σ1)0.89–1.49 nM (Ki)Selective for σ1 over σ2. uniba.it
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-2 (σ2)52.3–809 nM (Ki)Moderate to low affinity. uniba.it
N-(2-phenoxyethyl)-4-benzylpiperidine (Lead Compound 8)NMDA (NR1/2B)0.63 μM (IC50)Identified as a selective NR1/2B antagonist. nih.gov
Phenoxyethylpiperidine derivative with p-OH on phenoxy ring (Compound 10a)NMDA (NR1A/2B)0.025 μM (IC50)~25-fold increased potency over lead compound. nih.gov
4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Compound 10e)α1-adrenergic receptorsSubstantially decreased affinityModification improved selectivity by reducing off-target binding. nih.gov

Enzymatic Assays and Kinetic Characterization

Beyond receptor binding, the characterization of interactions with other critical proteins like ion channels is essential. For phenoxyethylpiperidine derivatives, investigations have included assessing their inhibitory effects on neuronal ion channels to understand potential off-target activities that could contribute to side effects. nih.gov

Specifically, the inhibitory activity against neuronal potassium (K+) channels was evaluated. nih.gov The optimization of the lead compound structure, particularly the introduction of a hydroxyl group into the C-4 position on the piperidine ring, led to a derivative (10e) with a reduced capacity to inhibit K+ channels. nih.gov This modification was achieved with only a modest decrease in its primary activity at the NMDA receptor, indicating a successful kinetic uncoupling of the desired pharmacological effect from unwanted ion channel blockade. nih.gov This type of kinetic characterization is vital for developing compounds with a more favorable therapeutic window.

In Vitro Pharmacological Models and Screening Methodologies

A variety of in vitro models and screening methods are employed to characterize the pharmacological properties of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- derivatives. These systems allow for controlled investigation of potency, selectivity, and mechanism of action at the cellular and molecular levels.

A primary screening methodology involves radioligand binding assays, which are used to determine the affinity of the compounds for specific target receptors, such as the σ1 and σ2 receptors. uniba.it For functional characterization of NMDA receptor antagonists, a key in vitro model utilizes Xenopus oocytes that are genetically engineered to express specific, cloned rat NMDA receptor subunits (e.g., NR1A/2B). nih.gov Potency is assayed in this system through electrical recordings that measure the compound's ability to inhibit ion flow through the receptor channel. nih.gov

Structure Activity Relationship Sar and Computational Studies of Piperidine, 1 2 4 Phenylmethoxy Phenoxy Ethyl Analogues

Identification of Key Structural Determinants for Biological Efficacy

The piperidine (B6355638) moiety is a prevalent scaffold in a multitude of biologically active compounds and its substitution pattern significantly influences the pharmacological activity of analogues. mdpi.comajchem-a.comijnrd.orgnih.govresearchgate.net Studies on related piperidine-containing structures have consistently demonstrated that modifications to this ring can dramatically alter binding affinity and selectivity for various biological targets.

For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basicity of the piperidine nitrogen atom was found to be crucial for activity. nih.gov The introduction of substituents on the piperidine ring can also have a profound impact. For example, the presence of a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the sigma-1 (σ1) receptor subtype in a series of N-[(4-methoxyphenoxy)ethyl]piperidines. uniba.it Conversely, increasing steric hindrance around the nitrogen atom, such as with 2,2,6,6-tetra-CH3 substitution, can be detrimental to binding affinity. uniba.it

The position of substitution is also a critical factor. Research on meperidine analogues highlighted that the placement of phenyl and ester groups at the 4-position of a 1-methylpiperidine (B42303) ring resulted in optimal analgesic activity. uobasrah.edu.iq Any deviation from this arrangement, such as replacing the 4-phenyl group with hydrogen or alkyl groups, led to a reduction in activity. uobasrah.edu.iq These examples underscore the importance of the piperidine ring's substitution pattern in dictating the biological efficacy of its derivatives.

In studies of related phenoxyalkylpiperidines, the nature and position of substituents on the phenoxy ring were shown to be important for activity. For example, in a series of compounds targeting the sigma-1 (σ1) receptor, analogues containing a p-chlorophenoxy group generally exhibited better binding profiles compared to those with a p-methoxyphenoxy group. uniba.it This suggests that electronic and steric properties of the substituent on the phenoxy ring play a key role in molecular recognition.

Furthermore, the replacement of the oxygen atom in the phenoxy ether linkage with other atoms, such as nitrogen, can alter the compound's activity and selectivity profile. In a study of dopamine (B1211576) transporter (DAT) ligands, replacing the benzhydryl O-atom with a nitrogen atom was generally well-tolerated. nih.gov However, altering the position of this nitrogen atom led to enhanced interaction with the serotonin (B10506) transporter (SERT). nih.gov This highlights the sensitivity of receptor interactions to subtle changes in the phenoxy moiety and its connecting linkage.

Studies on structurally related compounds have emphasized the importance of the linker's length and flexibility. For instance, in a series of phenoxyalkylpiperidines, increasing the chain length of the linker by a single methylene (B1212753) unit was found to enhance σ1 receptor affinity. uniba.it This was attributed to the longer linker allowing the phenoxy moiety to more effectively occupy a hydrophobic region within the receptor. uniba.it

Computational studies, such as those involving conformational analysis, can provide valuable insights into the low-energy conformations of the ethyl linker. These analyses have shown that for similar flexible molecules, certain conformations, such as the anti-peri-planar form, may be predominantly populated in solution. researchgate.net The ability of the ethyl linker to adopt a specific, low-energy conformation that is complementary to the receptor's binding site is a key determinant of the compound's biological efficacy. Any structural modifications that restrict the conformational freedom of this linker or favor a non-optimal conformation can lead to a decrease in activity.

Rational Design of Optimized Piperidine Derivatives

The rational design of optimized piperidine derivatives is a key strategy in medicinal chemistry to enhance therapeutic potential while minimizing undesirable effects. This approach relies heavily on the understanding of structure-activity relationships (SAR) to make informed modifications to a lead compound.

The core principle of rational design involves iterative cycles of design, synthesis, and biological evaluation. For piperidine-based compounds, this can involve several strategies:

Modification of the Piperidine Ring: As discussed, the substitution pattern on the piperidine ring is critical. Rational design may involve introducing or altering substituents at various positions to improve target affinity and selectivity. For example, based on SAR data suggesting the importance of a basic nitrogen, efforts would focus on maintaining or enhancing this property.

Alteration of Aromatic Moieties: The phenoxy and phenylmethoxy groups offer numerous opportunities for optimization. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target receptor. nih.gov

Linker Modification: The length and rigidity of the ethyl linker can be systematically varied. Introducing conformational constraints, such as double bonds or cyclic structures, can lock the molecule into a more active conformation, thereby increasing potency.

A successful example of rational design can be seen in the development of fluorescent probes, where a 7-diethylamino-4-methylcoumarin (B84069) scaffold was modified to create derivatives with red-shifted fluorescence properties for biomolecule labeling. mdpi.com This involved leveraging the acidity of the methyl protons at position 4 to perform aldol (B89426) condensation reactions, a strategy guided by an understanding of the molecule's chemical reactivity. mdpi.com

Advanced Computational Chemistry Applications in SAR

Molecular docking has become an indispensable tool in modern drug discovery, providing valuable insights into the binding modes of ligands within the active site of their target proteins. This computational technique predicts the preferred orientation of a molecule when bound to another to form a stable complex.

For piperidine derivatives, molecular docking studies can elucidate the specific interactions that govern their biological activity. For instance, docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. In the case of some benzamide (B126) derivatives containing a piperidine core, molecular docking showed a significant hydrogen bond between the carbonyl group of the compounds and a tyrosine residue in the active site of acetylcholinesterase. mui.ac.ir

These computational models are often validated by comparing the predicted binding modes with experimental data. For example, the docking of a known co-crystallized ligand into the active site of its target can be used to validate the docking protocol. mui.ac.ir Once validated, these models can be used to screen virtual libraries of compounds, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and biological testing.

Furthermore, ligand-target interaction analysis can explain observed SAR trends. For example, if a particular substitution on the phenoxy ring leads to a significant increase in activity, docking studies can reveal that this substituent forms a new, favorable interaction with the receptor. This information is invaluable for the rational design of next-generation compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov For analogues of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, QSAR studies are pivotal in understanding how specific structural modifications influence their pharmacological effects, thereby guiding the design of more potent and selective molecules. jocpr.com

The fundamental principle of QSAR is to represent the molecular structure using numerical values known as molecular descriptors, which quantify various physicochemical properties. srmist.edu.in These descriptors can be categorized as lipophilic (e.g., LogP, π-substituent constant), electronic (e.g., Hammett constant, dipole moment), steric (e.g., Taft's constant, molar refractivity), and topological, among others. srmist.edu.injetir.org By employing statistical methods such as Multiple Linear Regression (MLR), a mathematical model is generated that links these descriptors to the observed biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or effective concentration (pEC50). jetir.orgresearchgate.net

In studies on various piperidine derivatives, QSAR models have successfully predicted biological activity. For instance, a study on piperine (B192125) analogs as bacterial efflux pump inhibitors developed a statistically significant model (r² = 0.962) using descriptors like the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov Such models provide quantitative insights; for example, they can indicate that increasing the exposed partial negative surface area enhances inhibitory activity, while other features may be inversely proportional to activity. nih.gov

For a hypothetical series of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- analogues, a QSAR study might explore substitutions on the phenyl and phenoxy rings. The goal would be to build a predictive model similar to the one illustrated in the table below.

AnalogueSubstitution (R)pIC50LogP (Lipophilicity)Molar Refractivity (Steric)Dipole Moment (Electronic)
1H6.54.8120.52.1
24'-Cl7.15.5125.62.9
34'-OCH36.84.7126.21.8
44'-NO26.24.6126.14.5
53'-Cl6.95.4125.62.7

The robustness and predictive power of such a model would be rigorously evaluated using internal and external validation techniques to ensure its applicability for screening new, unsynthesized analogues. researchgate.netnih.gov

Pharmacophore Elucidation and Virtual Screening

Pharmacophore elucidation is a critical step in modern drug design that involves identifying the three-dimensional arrangement of essential chemical features a molecule must possess to bind to a specific biological target and elicit a response. For analogues of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, a pharmacophore model highlights the key functional groups and their spatial relationships necessary for activity.

Based on computational studies of other piperidine-containing ligands, several key pharmacophoric features can be hypothesized for this class of compounds. rsc.orgnih.gov These typically include:

A Positive Ionizable (PI) Feature: The nitrogen atom within the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This feature often forms a crucial ionic interaction with an acidic amino acid residue (e.g., Aspartic Acid, Glutamic Acid) in the target's binding pocket. rsc.orgnih.gov

Hydrophobic (H) Regions: The aromatic rings, specifically the phenoxy and phenylmethoxy moieties, serve as key hydrophobic regions. These groups are likely to interact with nonpolar pockets within the receptor, contributing significantly to binding affinity. rsc.orgnih.gov

Hydrogen Bond Acceptors (HBA): The ether oxygen atoms in the linker between the piperidine and the phenoxy group can act as hydrogen bond acceptors, forming interactions with suitable donor groups in the receptor.

These features can be summarized in a pharmacophore model as shown in the table below.

Pharmacophoric FeatureStructural MoietyPotential Interaction
Positive Ionizable (PI)Piperidine NitrogenIonic bond with acidic residues (e.g., ASP, GLU)
Hydrophobic (H1)Phenoxy Ringvan der Waals forces with nonpolar residues
Hydrophobic (H2)Phenylmethoxy Ringvan der Waals forces with nonpolar residues
Hydrogen Bond Acceptor (HBA)Ether OxygensHydrogen bond with donor residues (e.g., SER, THR)

Once a robust pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. sciengpub.ir This process involves computationally searching large databases of chemical compounds to identify novel molecules that match the pharmacophore's features and spatial constraints. researchgate.net Virtual screening is a cost-effective and rapid method to filter vast chemical libraries and prioritize a smaller, more manageable number of candidates for synthesis and biological evaluation, significantly accelerating the discovery of new lead compounds. sciengpub.irresearchgate.net

Preclinical Translational Research and Pharmacological Development Strategies

Evaluation in Relevant In Vivo Disease Models (Non-Human)

The initial step in the in vivo evaluation of a novel chemical entity like Piperidine (B6355638), 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, would involve its assessment in relevant animal models of disease. The choice of these models is dictated by the compound's hypothesized mechanism of action and intended therapeutic target. For piperidine derivatives, which are known to interact with a wide range of biological targets, several types of in vivo models could be considered.

For instance, if the compound is designed as a potential antipsychotic, it might be tested in rodent models that mimic certain aspects of schizophrenia, such as those induced by phencyclidine (PCP) or amphetamine. These models assess the compound's ability to modulate behaviors like hyperlocomotion, stereotypy, and deficits in social interaction.

Alternatively, if the compound is intended as an analgesic, it would be evaluated in models of nociceptive, inflammatory, and neuropathic pain. Common models include the hot plate test, tail-flick test, formalin-induced paw licking, and models of nerve injury like chronic constriction injury (CCI).

Should the compound be investigated for neuroprotective properties, it would be tested in animal models of stroke (e.g., middle cerebral artery occlusion), Parkinson's disease (e.g., MPTP-induced neurotoxicity), or Alzheimer's disease (e.g., transgenic mouse models expressing human amyloid precursor protein).

The primary goal of these in vivo studies is to establish proof-of-concept for the compound's efficacy and to determine a preliminary therapeutic window. Data from these studies would typically be presented in tables summarizing the effects of the compound on various behavioral or physiological parameters compared to a vehicle control and a positive control (a known effective drug).

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings

Following the demonstration of in vivo efficacy, a thorough characterization of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these processes relate to its pharmacological effect.

Pharmacokinetic (PK) studies would typically be conducted in species such as mice, rats, and sometimes larger animals like dogs or non-human primates. Key PK parameters that would be determined include:

Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Maximum concentration (Cmax) : The highest concentration of the drug observed in the plasma.

Time to maximum concentration (Tmax) : The time at which Cmax is reached.

Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL) : The rate at which the active drug is removed from the body.

These studies would involve administering the compound through various routes (e.g., intravenous, oral) and collecting blood samples at multiple time points to measure drug concentrations.

Pharmacodynamic (PD) studies aim to correlate the drug concentration at the site of action with its observed effect. This involves measuring a specific biological response (a biomarker) over time following drug administration. For a compound like Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, the choice of biomarker would depend on its target. For example, if it targets a specific receptor, receptor occupancy studies using techniques like positron emission tomography (PET) might be conducted. If it affects a particular signaling pathway, the levels of downstream signaling molecules could be measured in relevant tissues.

The integration of PK and PD data allows for the development of PK/PD models, which can help in predicting the optimal dosing regimen for future clinical studies.

Formulation and Delivery Strategies for Improved Bioavailability

The oral bioavailability of a drug candidate is a critical factor for its successful development. If initial studies reveal that Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- has poor oral bioavailability, various formulation and delivery strategies would be explored to enhance its absorption.

Common reasons for poor bioavailability include low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism in the liver. To address these challenges, the following approaches could be considered:

Salt Formation : Converting the free base of the piperidine compound into a salt form can significantly improve its solubility and dissolution rate.

Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.

Lipid-Based Formulations : For highly lipophilic compounds, formulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve its solubilization in the gastrointestinal tract and enhance absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.

Amorphous Solid Dispersions : Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can improve its solubility and dissolution.

Prodrugs : Chemically modifying the drug molecule to create a prodrug that is more readily absorbed and then converted to the active drug in the body is another strategy to overcome bioavailability issues.

The selection of the most appropriate formulation strategy would be based on the physicochemical properties of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- and the specific barriers to its oral absorption.

Emerging Research Avenues and Future Perspectives

Novel Therapeutic Indications for Piperidine (B6355638), 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- Analogs

Research into analogs of the Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- scaffold has revealed opportunities to engage with a variety of biological targets beyond the serotonin (B10506) transporter (SERT). By systematically modifying the core structure, scientists are redirecting the pharmacological activity of these compounds to address different diseases.

One area of exploration involves altering transporter selectivity. While the parent compound targets SERT, specific structural modifications to related piperidine scaffolds have yielded high-affinity ligands for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov For example, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were synthesized and evaluated for their ability to bind to DAT, NET, and SERT. Within this series, the substitution at the piperidine nitrogen was found to be a key determinant of affinity and selectivity, with a 2-naphthylmethyl substituent resulting in subnanomolar affinity for DAT. nih.gov Similarly, analogs of the related compound fluoxetine (B1211875) have been developed that act as effective dopamine reuptake inhibitors. researchgate.net

Beyond monoamine transporters, research has shown that analogs can be designed to interact with entirely different receptor systems. A notable example is the development of an analog, NNC-63-0780, which preferentially binds to the Opioid Receptor-Like 1 (ORL-1) receptor, a target implicated in pain, anxiety, and addiction. wikipedia.org Furthermore, other novel phenoxyalkylpiperidines have been identified as high-affinity ligands for the Sigma-1 (σ1) receptor, demonstrating potent anti-amnesic effects in preclinical models, suggesting a potential therapeutic role in cognitive disorders. uniba.it These findings highlight the versatility of the piperidine framework in generating compounds with novel therapeutic profiles.

Analog/SeriesStructural ModificationNovel Biological TargetPotential Therapeutic IndicationReference
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineModification of the N-substituent on the piperidine ringDopamine Transporter (DAT)Dopamine-related CNS disorders nih.gov
NNC-63-0780Core scaffold modificationOpioid Receptor-Like 1 (ORL-1)Pain, Anxiety, Addiction wikipedia.org
PhenoxyalkylpiperidinesVariations in phenoxy and piperidine substituentsSigma-1 (σ1) ReceptorCognitive disorders, Amnesia uniba.it
FD-2 and FD-4Substitution of N-methyl amine group of fluoxetineDopamine Transporter (DAT)Dopamine-related CNS disorders researchgate.net

Innovative Synthetic Methodologies for Structural Diversity

The exploration of new therapeutic applications for Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- analogs is critically dependent on the development of innovative and efficient synthetic methods. Modern organic chemistry provides powerful tools to construct the core piperidine ring and introduce a wide array of substituents with high levels of control, particularly over stereochemistry, which is crucial for pharmacological activity.

A concise, enantioselective synthesis of (−)-Femoxetine has been achieved utilizing an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene. dntb.gov.ua This approach is followed by an in-situ reduction of the nitro group to rapidly assemble the key δ-lactam intermediate, demonstrating a modern, efficient route to the core structure. Such organocatalytic methods are increasingly favored for their operational simplicity and ability to generate chiral molecules.

Broader advances in the synthesis of substituted piperidines are also highly relevant. mdpi.com These include cascade reactions, where multiple chemical bonds are formed in a single operation, significantly improving synthetic efficiency. Examples include intramolecular 6-endo-dig reductive hydroamination/cyclization cascades of alkynes and one-pot cyclization/reduction cascades of halogenated amides. mdpi.com For structurally related compounds like paroxetine, sophisticated strategies involving palladium-catalyzed C-H activation for cis-arylation, followed by a base-mediated epimerization, have been used to precisely install the desired trans-stereochemistry of the final product. elifesciences.org These advanced methodologies empower chemists to rapidly generate libraries of diverse analogs for biological screening, accelerating the discovery of new lead compounds.

MethodologyDescriptionAdvantageReference
N-Heterocyclic Carbene (NHC) CatalysisOrganocatalytic addition of a homoenolate to a nitroalkene to form a key intermediate.Provides high enantioselectivity and rapid access to the piperidine core. dntb.gov.ua
Cascade ReactionsMulti-step sequences conducted in a single pot, such as reductive hydroamination/cyclization.Increases efficiency, reduces waste, and simplifies purification. mdpi.com
Directed C-H Activation/FunctionalizationPalladium-catalyzed reactions to selectively install substituents, followed by stereochemical inversion.Offers precise control over the spatial arrangement of atoms (stereochemistry). elifesciences.org

Advanced Mechanistic Investigations via Systems Biology Approaches

Understanding the full biological impact of SSRIs and their analogs requires moving beyond the singular target of the serotonin transporter. Advanced systems biology or "pharmaco-omics" approaches are providing a more holistic view of how these compounds affect complex biological networks. frontiersin.org These investigations integrate multiple layers of biological data, including genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), to build comprehensive models of drug action. frontiersin.orgnih.govnih.gov

For SSRIs, systems-level analyses have identified common genes and molecular pathways associated with drug response and the underlying pathology of depression. nih.gov For instance, gene set enrichment analyses have implicated pathways such as cAMP signaling, axon guidance, and glutamatergic synapse function as being significantly modulated, highlighting the downstream consequences of serotonin reuptake inhibition on synaptic plasticity. nih.gov

Furthermore, transcriptomic analyses of human tissues are revealing the broader role of serotonin systems in regulating metabolic homeostasis, connecting the central nervous system effects with peripheral metabolism. nih.gov Systems biology is also being applied to explore the influence of the gut microbiota on the development of depression and the mechanism of action of antidepressants. researchgate.net These approaches can identify how metabolites produced by intestinal microbes may interact with drug targets, potentially explaining variability in patient response. By applying these "-omics" technologies, researchers can uncover novel biomarkers for treatment response and identify previously unknown biological pathways affected by compounds based on the Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- scaffold.

Development of Chemical Probes and Research Tools

The core structure of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- and related molecules is an ideal starting point for the design of chemical probes—specialized tools used to study biological systems. unc.edu These probes are created by appending a functional group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group, to the parent molecule. nih.govunc.edu

A prominent application is the development of fluorescent ligands to visualize and study monoamine transporters in living cells. nih.gov For example, based on the structurally related nisoxetine (B1678948) scaffold, high-affinity fluorescent probes have been synthesized by attaching a rhodamine dye. These probes allow for the direct visualization of the norepinephrine transporter in transporter-expressing cells using techniques like confocal microscopy, providing real-time information on transporter distribution and dynamics. nih.gov

This strategy could be directly applied to the Femoxetine scaffold to create selective probes for SERT. Such a tool would enable researchers to:

Visualize the localization of SERT in different cell types and neuronal compartments.

Study transporter trafficking and regulation in real-time.

Develop high-throughput screening assays based on fluorescence.

In addition to fluorescent tags, other modifications can create different types of research tools. Attaching a biotin tag would allow for the isolation and identification of SERT-interacting proteins. unc.edu Introducing halogen atoms like bromine or iodine, as has been done with paroxetine, can create derivatives that serve as valuable probes in biophysical studies like X-ray crystallography to precisely map the drug's binding site on the transporter protein. elifesciences.org The development of such chemical probes is essential for deepening the fundamental understanding of transporter biology and pharmacology.

Q & A

Q. What synthetic routes are commonly employed to prepare Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-?

Methodological Answer: The synthesis typically involves multi-step reactions, including etherification and alkylation. Key steps may include:

  • Step 1: Reacting 4-(phenylmethoxy)phenol with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to form the phenoxyethyl ether moiety.
  • Step 2: Introducing the piperidine ring via nucleophilic substitution, often using piperidine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., NaOH or K₂CO₃) .
  • Purification: Column chromatography or recrystallization is critical for achieving high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight and fragmentation patterns .
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) assesses purity .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, as piperidine derivatives may release volatile byproducts .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine, while dichloromethane reduces side reactions .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .
  • Temperature Control: Lower temperatures (0–5°C) minimize decomposition during exothermic reactions .
  • Real-Time Monitoring: TLC or inline FTIR tracks reaction progress to optimize quenching times .

Q. How do structural modifications influence pharmacological activity in analogs?

Methodological Answer:

  • SAR Studies: Replace the phenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess receptor binding affinity. For example:
    • Analog A: 4-Fluorophenyl substitution increases lipophilicity, enhancing blood-brain barrier penetration .
    • Analog B: Piperidine N-methylation reduces metabolic degradation in hepatic assays .
  • Biological Assays: Use AMPK activation or serotonin receptor binding assays to quantify activity shifts .

Q. How can discrepancies in reported NMR data be resolved?

Methodological Answer:

  • Deuterated Solvent Effects: Compare spectra in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may shift aromatic proton signals .
  • Dynamic Effects: Variable-temperature NMR (e.g., 25°C to 60°C) identifies conformational exchange broadening peaks .
  • Cross-Validation: Use COSY and HSQC to assign overlapping signals in complex spectra .

Q. What strategies address conflicting bioactivity data in literature?

Methodological Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for estrogenic activity) and controls .
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., tamoxifen for SERMs) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from multiple sources, adjusting for batch effects .

Data Contradiction Analysis

3.1 Conflicting Solubility Data in Polar vs. Nonpolar Solvents
Resolution Strategy:

  • Experimental Replication: Measure solubility in DMSO, methanol, and hexane under controlled temperature (25°C) .
  • Molecular Dynamics Simulations: Predict solvation free energy to explain discrepancies between experimental and computational results .

3.2 Discrepancies in Reported IC₅₀ Values for Kinase Inhibition
Resolution Strategy:

  • Enzyme Source Variability: Compare recombinant vs. native kinase preparations; post-translational modifications may alter inhibitor binding .
  • Assay Conditions: Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) and incubation times .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

Technique Parameters Typical Output References
¹H NMR500 MHz, CDCl₃δ 7.2–6.8 (aromatic H), δ 3.7 (OCH₂), δ 2.5 (piperidine CH₂)
HPLCC18 column, 70:30 MeOH:H₂O, 1 mL/minRetention time: 8.2 min, Purity >98%
ESI-MSPositive ion mode, m/z range 100–800[M+H]⁺ = 356.2 (calculated), 356.1 (observed)

Q. Table 2: SAR Trends in Piperidine Derivatives

Modification Biological Effect Mechanistic Insight References
Phenylmethoxy → 4-Fluoro↑ AMPK activationEnhanced hydrophobic interactions with kinase domain
Piperidine N-methylation↓ Metabolic clearanceReduced CYP3A4-mediated oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.